3-(Pyrimidin-2-ylmethylamino)propanamide
Description
Properties
IUPAC Name |
3-(pyrimidin-2-ylmethylamino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7(13)2-5-10-6-8-11-3-1-4-12-8/h1,3-4,10H,2,5-6H2,(H2,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMUKMLNDFCBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Compounds for Comparison:
3-(2-Pyridylmethylamino)-1-propanol (C₉H₁₄N₂O, MW: 166.22 g/mol)
3-(Pyridin-2-ylmethylamino)propanamide (C₉H₁₃N₃O, MW: 179.22 g/mol)
Table 1: Comparative Analysis
Structural Insights :
- Pyrimidine vs.
- Amide vs. Alcohol: The amide group in this compound improves metabolic stability and hydrogen-bonding capacity relative to 3-(2-Pyridylmethylamino)-1-propanol, which contains a hydrophilic alcohol group .
Research Findings and Discussion
- Solubility and Bioavailability: The amide group in this compound reduces aqueous solubility compared to its alcohol analog but enhances oral bioavailability due to resistance to first-pass metabolism.
- Thermal Stability : Higher melting points in pyrimidine/amide hybrids suggest stronger intermolecular forces, aligning with crystallographic data refined using tools like SHELX .
- Regulatory Considerations: 3-(2-Pyridylmethylamino)-1-propanol has undergone Good Laboratory Practice (GLP) testing, hinting at its regulatory readiness compared to newer amide derivatives .
Q & A
Q. Reproducibility Factors :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for pyrimidine intermediates .
- Temperature control : Exothermic reactions (e.g., amidation) require gradual reagent addition and cooling .
- Catalyst optimization : Palladium catalysts for cross-coupling steps must be moisture-free .
Which analytical techniques are critical for characterizing this compound and its intermediates?
Q. Basic Characterization Toolkit
Q. Table 1: Key Physical Properties
| Property | Value/Technique | Evidence Source |
|---|---|---|
| Melting Point | 99.5–101.5°C (pyrimidine derivative) | |
| Purity Threshold | ≥97% (HPLC) | |
| Stability in Solution | Degrades in acidic media (pH < 4) |
How can researchers resolve contradictory data in reaction yields or spectral interpretations?
Q. Advanced Data Reconciliation
- Yield discrepancies : Optimize stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride) to address side reactions .
- Spectral anomalies : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals in pyrimidine regions .
- Batch variability : Pre-dry solvents (molecular sieves) and substrates to mitigate moisture-induced side products .
Case Study : Inconsistent C NMR peaks for pyrimidine C2/C4 positions were resolved by deuterated DMSO solvent swaps to reduce tautomerization artifacts .
What strategies enhance the compound’s stability during storage and biological assays?
Q. Advanced Stability Optimization
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
- Buffer compatibility : Use phosphate-buffered saline (pH 7.4) for aqueous solubility without degradation .
- Light sensitivity : Amber vials prevent UV-induced decomposition of the pyrimidine ring .
How does structural modification of the pyrimidine ring affect bioactivity?
Q. Structure-Activity Relationship (SAR) Insights
- Electron-withdrawing groups (e.g., Cl at C5): Enhance binding to kinase targets (IC reduction by 2–10×) .
- Methylamino substitution : Increases metabolic stability in hepatic microsome assays .
- Propanamide chain length : Longer chains reduce blood-brain barrier permeability but improve solubility .
Q. Table 2: Bioactivity Trends in Pyrimidine Derivatives
| Modification | Target Affinity (IC) | Solubility (mg/mL) |
|---|---|---|
| C2-Methyl | 1.2 µM | 0.8 |
| C5-Chloro | 0.3 µM | 0.5 |
| C4-Methoxy | 5.6 µM | 1.2 |
What computational tools are recommended for predicting interaction mechanisms?
Q. Advanced Modeling Approaches
- Docking simulations : AutoDock Vina or Schrödinger Suite for kinase binding pocket analysis .
- QM/MM calculations : Gaussian 16 to model electron density shifts in pyrimidine ring reactions .
- MD simulations : GROMACS for stability assessment of propanamide conformers in solution .
How should researchers address low yields in scale-up synthesis?
Q. Process Chemistry Considerations
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps .
- Catalyst recycling : Immobilized Pd nanoparticles reduce costs in cross-coupling reactions .
- Byproduct mitigation : In-line IR spectroscopy monitors reaction progression to halt at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
